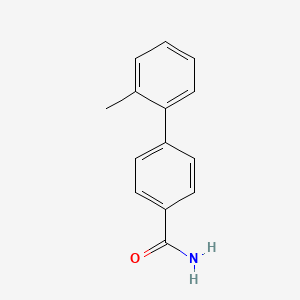

4-(2-Methylphenyl)benzamide

Descripción

4-(2-Methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅-CONH₂) with a 2-methylphenyl substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₁₃NO, with an average molecular weight of 211.26 g/mol. The compound’s structure features a planar benzamide core, where the 2-methylphenyl group introduces steric and electronic effects that influence its physicochemical and biological properties.

Propiedades

Fórmula molecular |

C14H13NO |

|---|---|

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

4-(2-methylphenyl)benzamide |

InChI |

InChI=1S/C14H13NO/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9H,1H3,(H2,15,16) |

Clave InChI |

OQCTXMMYAKPOAB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of benzamide derivatives are heavily influenced by substituents on the benzoyl ring or the aniline moiety. Key comparisons include:

- Electronic Effects : The 2-methylphenyl group in the target compound is mildly electron-donating, contrasting with the electron-withdrawing Cl in ’s analog. This difference may reduce the target’s reactivity in electrophilic substitution reactions.

- Steric Effects : Bulky substituents (e.g., isopropyl in ) hinder molecular packing and binding to compact active sites, whereas the target’s smaller 2-methylphenyl group may improve conformational flexibility.

Physicochemical Properties

- Lipophilicity : The target compound’s predicted logP (~3.5) is lower than that of the isopropyl analog (logP ~4.2, ), suggesting better aqueous solubility but reduced membrane permeability.

Antimicrobial Activity

Salicylamide derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit strong antimicrobial effects. For example, 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () showed 82–90% inhibition of Desulfovibrio piger growth at 1.10 µmol/L . The target compound’s lack of such substituents may result in weaker antimicrobial activity.

Anticancer Potential

Imidazole-containing benzamides (e.g., ’s N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) demonstrate anticancer activity due to heterocyclic ring interactions with cellular targets . The target compound’s simpler structure may lack this specificity but could serve as a scaffold for further functionalization.

Crystallographic and Structural Insights

- Crystal Packing: Hydroxy-substituted benzamides (e.g., ) form intramolecular H-bonds, stabilizing their crystal lattices . The target compound’s non-polar substituents likely result in weaker intermolecular forces, affecting melting points and solubility.

- Torsional Angles : Analogous compounds (e.g., ) show dihedral angles of ~30° between benzoyl and aniline rings, suggesting moderate planarity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.